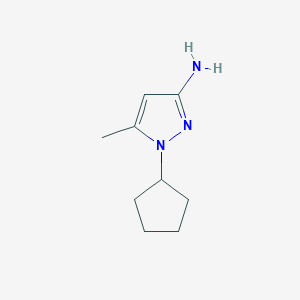

1-cyclopentyl-5-methyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-9(10)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBXMXUMEHNRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272449 | |

| Record name | 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-12-8 | |

| Record name | 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N Alkylation of a Pre Formed Pyrazole:

This is arguably the more controlled method. Starting with 3-amino-5-methylpyrazole (B16524), the cyclopentyl group can be introduced via an N-alkylation reaction. This typically involves reacting the pyrazole (B372694) with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate in the presence of a base. The choice of base and solvent is crucial for achieving good yields and regioselectivity. Common bases include sodium hydride, potassium carbonate, or cesium carbonate.

A significant challenge in the N-alkylation of unsymmetrical pyrazoles like 3-amino-5-methylpyrazole is the potential for the formation of two regioisomers: the desired 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine and the isomeric 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. The ratio of these isomers is influenced by steric hindrance around the two nitrogen atoms and the reaction conditions. Generally, alkylation at the less sterically hindered nitrogen is favored.

Direct Cyclization with Cyclopentylhydrazine:

Modern Advancements in the Synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine

Modern synthetic organic chemistry has introduced several advancements that can be applied to the synthesis of this compound, often focusing on improving efficiency, selectivity, and environmental friendliness.

Catalytic N-Alkylation:

Recent developments in N-alkylation reactions offer milder and more selective alternatives to traditional methods. For instance, transition-metal-catalyzed N-alkylation reactions, using catalysts based on copper, palladium, or iridium, can facilitate the coupling of pyrazoles with alkyl halides or other alkylating agents under milder conditions and with potentially higher regioselectivity.

Another modern approach involves the use of phase-transfer catalysis for N-alkylation. This method can enhance the reactivity of the pyrazole anion and allow the use of a wider range of solvents and less hazardous bases.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic synthesis. The Knorr pyrazole synthesis and subsequent N-alkylation steps can often be significantly optimized using microwave irradiation, reducing reaction times from hours to minutes. This technique can also influence the regioselectivity of reactions in some cases.

Flow Chemistry:

Flow chemistry offers a continuous and scalable method for the synthesis of pyrazoles. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivity, as well as enhanced safety for exothermic reactions. This technology is particularly well-suited for the large-scale production of pharmaceutical intermediates.

Multi-component Reactions:

Modern synthetic strategies increasingly favor multi-component reactions (MCRs) where three or more reactants combine in a single pot to form a complex product, minimizing waste and purification steps. A one-pot synthesis of this compound from cyclopentylhydrazine, an aldehyde, and a nitrile derivative could be envisioned as a highly efficient MCR.

| Methodology | Key Features | Potential Application to Target Synthesis |

|---|---|---|

| Catalytic N-Alkylation | Milder reaction conditions, potential for higher regioselectivity. | Improved N-cyclopentylation of 3-amino-5-methylpyrazole. |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | Acceleration of both the pyrazole formation and N-alkylation steps. |

| Flow Chemistry | Scalability, precise control over reaction parameters, enhanced safety. | Continuous and efficient production of the target compound. |

| Multi-component Reactions | High atom economy, reduced waste and purification steps. | Convergent one-pot synthesis from simple starting materials. |

Catalytic Methods for Enhanced Efficiency

To improve the efficiency and selectivity of the synthesis of this compound, various catalytic methods can be employed. The Knorr pyrazole synthesis is traditionally acid-catalyzed. jetir.orgjk-sci.com Both Brønsted and Lewis acids can be utilized to activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating the initial condensation with cyclopentylhydrazine.

In recent years, metal-based catalysts have also been explored for pyrazole synthesis. For instance, copper(I) catalysts have been shown to be effective in the synthesis of 1,5-disubstituted pyrazoles under ultrasound irradiation. asianpubs.org Such a method could potentially be adapted for the synthesis of the target compound, likely leading to shorter reaction times and higher yields. Other transition metal catalysts, such as those based on palladium or rhodium, have also been utilized in pyrazole synthesis through various cross-coupling and cycloaddition strategies, offering alternative routes to functionalized pyrazoles. mdpi.com

The use of heterogeneous catalysts is another promising approach, as it simplifies product purification and catalyst recycling. Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can replace traditional mineral acids, making the process more environmentally friendly.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govrsc.org A key aspect is the choice of solvent. Traditional syntheses often employ volatile organic solvents. Replacing these with greener alternatives such as water or ethanol (B145695) can significantly improve the environmental profile of the process. conicet.gov.arrsc.org The synthesis of some pyrazole derivatives has been successfully demonstrated in aqueous media, which is highly desirable from a green chemistry perspective. rsc.org

Energy efficiency is another core principle of green chemistry. Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in this regard. benthamdirect.comrsc.orgarabjchem.orgnih.govnih.govyoutube.commdpi.comdergipark.org.trnih.gov These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comyoutube.com For the synthesis of this compound, employing microwave irradiation could be a viable strategy to accelerate the condensation-cyclization step.

Solvent-free reaction conditions represent an ideal green chemistry approach. rsc.org The condensation of diketones and hydrazines has been achieved in the absence of a solvent, sometimes with a catalytic amount of acid, to produce pyrazoles in high yields. rsc.org Exploring such a solventless approach for the synthesis of the target molecule could offer significant environmental and economic benefits.

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers several advantages over traditional batch processing for the synthesis of pyrazoles, including improved safety, scalability, and reaction control. rsc.orgnih.govmdpi.comrsc.org The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields and purities.

For the synthesis of this compound, a continuous flow process could be designed where streams of cyclopentylhydrazine and the 1,3-dicarbonyl precursor are mixed and passed through a heated reactor coil. nih.gov This approach can be particularly beneficial for managing exothermic reactions and for the safe handling of potentially hazardous reagents. The integration of in-line purification modules, such as solid-phase extraction or continuous crystallization, can further streamline the process and lead to the direct isolation of the pure product. The synthesis of various pyrazole derivatives has been successfully demonstrated in continuous flow, highlighting the potential of this technology for the efficient production of the target compound. rsc.orgrsc.org

Multi-Component Reactions for Analog Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a powerful tool for generating libraries of structurally diverse compounds. organic-chemistry.orgnih.gov While a direct three-component synthesis of this compound might be challenging, MCRs can be effectively employed to generate a wide range of analogs.

For instance, a one-pot reaction involving an aldehyde, a β-keto ester, and a hydrazine is a common MCR for the synthesis of tetrahydropyridines, which can sometimes be aromatized to pyridines. nih.govrwth-aachen.denih.gov A similar strategy, the Hantzsch pyridine (B92270) synthesis, involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.com While not directly yielding a pyrazole, these MCR principles can be adapted. For example, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through a three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase. nih.gov This demonstrates the potential of MCRs to access complex pyrazole structures in a single step. By varying the starting materials in such a reaction, a diverse library of pyrazole analogs of the target compound could be efficiently generated for further studies.

| Synthetic Strategy | Key Features | Potential Advantages for Target Synthesis |

| Catalytic Methods | Use of acid, metal, or heterogeneous catalysts. | Enhanced reaction rates, improved regioselectivity, easier work-up. |

| Green Chemistry | Use of green solvents, microwave/ultrasound irradiation, solvent-free conditions. | Reduced environmental impact, shorter reaction times, higher energy efficiency. |

| Flow Chemistry | Continuous processing in microreactors or flow reactors. | Improved safety and scalability, precise reaction control, potential for automation. |

| Multi-component Reactions | One-pot synthesis with three or more starting materials. | Efficient generation of a library of analogs, high atom economy. |

Stereochemical Control in the Synthesis of this compound and its Chiral Analogs

The target molecule, this compound, is achiral. However, the introduction of stereocenters can lead to chiral analogs with potentially interesting biological activities. Stereochemical control can be exerted during the synthesis of such analogs.

One approach to introduce chirality is to use a chiral starting material. For example, if the cyclopentyl group were to be substituted with a chiral moiety, the resulting pyrazole would be chiral. Alternatively, a chiral center could be introduced on a substituent at another position of the pyrazole ring.

The asymmetric synthesis of pyrazoles where a stereocenter is directly attached to a nitrogen atom of the pyrazole ring is a challenging but important area of research. rwth-aachen.deuniovi.esrsc.orgnih.govresearchgate.netresearchgate.net One strategy involves the use of a chiral auxiliary. For instance, tert-butanesulfinamide has been used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. nih.gov This involves the condensation of the chiral auxiliary with an aldehyde to form a chiral imine, followed by a stereoselective addition reaction and subsequent cyclization to form the pyrazole ring.

Another approach is the use of chiral catalysts in reactions that create a stereocenter. Organocatalysis and metal-catalyzed asymmetric reactions have been successfully employed for the synthesis of chiral pyrazolones and other pyrazole derivatives. rsc.orgthieme-connect.com These methods could potentially be adapted for the synthesis of chiral analogs of this compound.

Once a racemic mixture of a chiral analog is synthesized, chiral resolution can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). Polysaccharide-based chiral stationary phases have been shown to be effective in separating the enantiomers of various pyrazole derivatives. nih.govacs.org

Purity Assessment and Isolation Techniques in Synthetic Studies

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a compound of high purity. A common and effective method for the purification of aminopyrazoles is crystallization. thieme-connect.com The choice of solvent is crucial for successful crystallization. Solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below are ideal. For aminopyrazoles, alcohols such as ethanol are often good choices for recrystallization.

Another purification technique for basic compounds like aminopyrazoles is the formation of acid addition salts. youtube.comuniovi.es The pyrazole can be dissolved in an organic solvent and treated with an acid, such as hydrochloric acid or sulfuric acid, to precipitate the corresponding salt. The salt can then be isolated by filtration and, if desired, the free base can be regenerated by treatment with a base. This method is often very effective for removing non-basic impurities.

The purity of the final compound is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of organic compounds. mdpi.comresearchgate.net A reversed-phase HPLC method with a suitable column and mobile phase can be developed to separate the target compound from any impurities. The purity is then determined by the relative area of the product peak in the chromatogram.

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation and purity assessment. 1H and 13C NMR spectra provide detailed information about the molecular structure of the compound. conicet.gov.arnih.govacs.orgnih.govdergipark.org.tr The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for the precise determination of the purity of a sample by integrating the signals of the analyte against a certified reference standard.

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. jk-sci.comrsc.orgnist.govlibretexts.orgmiamioh.edunih.govyoutube.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For aminopyrazoles, characteristic fragmentation patterns often involve the cleavage of the bonds adjacent to the amino group and the pyrazole ring.

| Technique | Purpose |

| Crystallization | Primary purification method for solid compounds. |

| Acid Addition Salt Formation | Purification of basic compounds by precipitating them as salts. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and separation of components in a mixture. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structural information. |

| Karl Fischer Titration | Determination of water content. |

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopentyl 5 Methyl 1h Pyrazol 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments and connectivity of magnetically active nuclei.

One-dimensional NMR spectra offer fundamental information regarding the types and numbers of different nuclei present in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl, methyl, and pyrazole (B372694) ring moieties, as well as the amine group. The cyclopentyl group protons would likely appear as a series of multiplets in the upfield region. The methyl group attached to the pyrazole ring would present as a sharp singlet. The pyrazole ring itself has one proton, which would also appear as a singlet. The amine protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. The carbons of the cyclopentyl group are expected in the aliphatic region, while the methyl carbon will also be in the upfield region. The pyrazole ring carbons will resonate at lower field due to their aromatic character and proximity to nitrogen atoms. Computational DFT methods have been shown to be highly correlated with experimental values for predicting ¹³C-NMR shifts in pyrazole derivatives rsc.org.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring and the amine group. The two nitrogen atoms in the pyrazole ring are expected to have different chemical shifts due to their distinct chemical environments. The amine nitrogen would also exhibit a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H | ~5.5-6.0 (s, 1H) | - |

| Amine-NH₂ | ~3.5-5.0 (br s, 2H) | - |

| Cyclopentyl-CH | ~4.0-4.5 (m, 1H) | ~60-65 |

| Cyclopentyl-CH₂ | ~1.5-2.2 (m, 8H) | ~25-35 |

| Methyl-CH₃ | ~2.1-2.3 (s, 3H) | ~10-15 |

| Pyrazole-C-NH₂ | - | ~150-155 |

| Pyrazole-C-CH₃ | - | ~140-145 |

| Pyrazole-CH | - | ~95-100 |

Note: Predicted values are based on the analysis of similar pyrazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and the spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons within the cyclopentyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the proton signals to their corresponding carbon atoms in the cyclopentyl, methyl, and pyrazole moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the different fragments of the molecule. For instance, correlations would be expected between the cyclopentyl methine proton and the pyrazole ring carbons, and between the methyl protons and the pyrazole ring carbons, thus confirming the substitution pattern on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This can provide valuable information about the molecule's conformation. For example, NOESY could show correlations between the cyclopentyl protons and the methyl or pyrazole ring protons, depending on the preferred spatial arrangement.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

ESI and APCI are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like this compound.

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyrazole ring or the exocyclic amine, to form the pseudomolecular ion [M+H]⁺. The formation of other adducts, such as [M+Na]⁺ or [M+K]⁺, is also possible nih.gov.

Atmospheric Pressure Chemical Ionization (APCI): APCI is also suitable for this compound and would likely produce the [M+H]⁺ ion as the base peak. APCI can sometimes induce more in-source fragmentation compared to ESI, which can provide additional structural information.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₅N₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence. HRMS is a critical tool for the characterization of novel compounds spectrabase.com.

Expected Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide detailed structural information. Key fragmentation pathways for pyrazole derivatives often involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring. For this compound, characteristic fragmentation could include:

Loss of the cyclopentyl group.

Cleavage within the cyclopentyl ring.

Loss of ammonia (B1221849) (NH₃) from the amine group.

Fragmentation of the pyrazole ring.

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₆N₃⁺ | 166.1339 |

| [M+Na]⁺ | C₉H₁₅N₃Na⁺ | 188.1158 |

| [M+K]⁺ | C₉H₁₅N₃K⁺ | 204.0898 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar functional groups. Key expected absorption bands for this compound would include:

N-H stretching: The amine group should exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the cyclopentyl and methyl groups are expected in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations in the 1500-1650 cm⁻¹ range.

N-H bending: The bending vibration of the amine group is expected around 1600 cm⁻¹.

C-N stretching: The stretching vibration of the carbon-nitrogen bonds will appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. Expected Raman signals would include:

C-H stretching and bending modes.

Symmetric breathing modes of the pyrazole ring.

C-C stretching of the cyclopentyl ring.

Many functional groups in pyrazole derivatives are found to be Raman active, aiding in their spectroscopic elucidation rsc.org.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 | Weak |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=N/C=C stretch (pyrazole) | 1500-1650 | 1500-1650 |

| N-H bend (amine) | ~1600 | Weak |

| Pyrazole ring modes | Fingerprint region | Fingerprint region |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality, single crystal of this compound would first need to be grown. This is typically achieved through slow evaporation of a saturated solution or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced.

The expected data from such an analysis would be presented in a crystallographic information file (CIF) and would include key parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. A representative, though hypothetical, data table is presented below to illustrate the nature of the expected findings.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Furthermore, the analysis would yield precise bond lengths and angles for the entire molecule, allowing for a detailed examination of the pyrazole ring, the cyclopentyl group, and the amine substituent.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This "crystal packing" is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the primary amine group (-NH₂) is expected to be a key participant in hydrogen bonding, likely forming interactions with the nitrogen atoms of the pyrazole ring of neighboring molecules. The cyclopentyl and methyl groups would primarily engage in weaker van der Waals interactions. Understanding these interactions is crucial as they influence the physical properties of the compound, such as its melting point and solubility.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral forms)

The applicability of chiroptical spectroscopy to this compound depends on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the molecule itself is achiral as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers, and techniques such as circular dichroism (CD) spectroscopy, which measure the differential absorption of left and right circularly polarized light, would not be applicable for determining enantiomeric excess. CD spectroscopy is a powerful tool for studying chiral molecules, but for an achiral compound like the one , no CD signal would be observed.

Should a chiral derivative of this compound be synthesized in the future, for instance, by introducing a stereocenter on the cyclopentyl ring, then chiroptical methods would become highly relevant for characterizing its stereochemistry and determining the purity of its enantiomeric forms.

Table 2: Compound Mentioned in this Article

| Compound Name |

|---|

Computational and Theoretical Studies on 1 Cyclopentyl 5 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine, these methods would provide invaluable insights into its stability, electronic distribution, and potential for chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also calculates the molecule's electronic energy. By mapping the energy changes associated with different molecular conformations, DFT can be used to describe the energy landscape, identifying stable isomers and the energy barriers for conversion between them.

While no specific DFT studies were found for this compound, such an analysis would be the first step in any computational investigation. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites.

For this compound, an MEP analysis would likely highlight the nitrogen atoms of the pyrazole (B372694) ring and the amino group as regions of negative potential, suggesting their role in coordinating with electrophiles or forming hydrogen bonds.

Frontier Molecular Orbital (FMO) Theory Application

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

A comprehensive FMO analysis for this compound would provide the energies of these orbitals and their distribution across the molecule, pinpointing the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and their interactions, MD can provide a detailed picture of a molecule's conformational flexibility and how it behaves in different environments, such as in the presence of a solvent.

In Silico Predictions of Potential Interaction Sites and Binding Affinities (Mechanistic Focus)

In silico methods, which are computational approaches to drug discovery and design, could be employed to predict how this compound might interact with biological targets such as proteins. By docking the molecule into the active site of a protein, these methods can predict the preferred binding orientation and estimate the binding affinity. This information is vital for assessing the potential of a compound as a drug candidate.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway for a reaction to occur. This can provide a deep, mechanistic understanding of a compound's reactivity.

Available Data for Isomers

While specific computational data for this compound is lacking, some predicted data is available for its isomer, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine . This includes predicted collision cross-section values, which are a measure of the molecule's size and shape in the gas phase. It is important to note that this data cannot be directly extrapolated to this compound due to the different substitution pattern on the pyrazole ring.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 166.13388 | 136.3 |

| [M+Na]+ | 188.11582 | 143.8 |

| [M-H]- | 164.11932 | 140.2 |

| [M+NH4]+ | 183.16042 | 157.3 |

| [M+K]+ | 204.08976 | 141.7 |

| [M+H-H2O]+ | 148.12386 | 128.7 |

| [M+HCOO]- | 210.12480 | 158.8 |

| [M+CH3COO]- | 224.14045 | 179.8 |

| [M+Na-2H]- | 186.10127 | 137.9 |

| [M]+ | 165.12605 | 132.5 |

| [M]- | 165.12715 | 132.5 |

| Table 1: Predicted Collision Cross Section (CCS) values for 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine. Data sourced from computational predictions. |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Modification Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, elucidating the molecular properties that are crucial for a specific biological effect, and guiding the structural modification of existing molecules to enhance their potency and selectivity. nih.govresearchgate.net

While a dedicated QSAR model for this compound has not been published, the extensive research on pyrazole derivatives provides a clear framework for how such a study would be conducted and the insights it could offer. QSAR studies on pyrazole-based compounds have been instrumental in the development of inhibitors for various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Polo-like kinase 1 (PLK1), as well as for designing novel anticancer and antimicrobial agents. nih.govnih.govacs.orgnih.gov

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing a library of related molecules with variations at the cyclopentyl, methyl, and amine positions. The biological activity of these compounds against a specific target, for instance, a protein kinase, would then be determined. Subsequently, a wide array of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties.

Exemplary Molecular Descriptors in QSAR Studies:

| Descriptor Type | Examples | Potential Relevance to this compound |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and degree of branching of the molecule. Modifications to the cyclopentyl group would significantly alter these values. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's polarity and its ability to participate in electronic interactions. The amine group and the pyrazole ring are key contributors. |

| Steric | Molar Refractivity, van der Waals volume | Pertains to the bulk and shape of the molecule, which is critical for fitting into a biological target's active site. The cyclopentyl group is a major determinant. |

| Hydrophobic | LogP | Quantifies the water-octanol partition coefficient, indicating the molecule's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in a receptor. |

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model is then built to correlate a selection of these descriptors with the observed biological activity. nih.govacs.org A statistically robust model, as indicated by parameters like a high correlation coefficient (r²) and cross-validation coefficient (q²), can then be used to predict the activity of yet-to-be-synthesized analogs. nih.govresearchgate.net

For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that adjacency and distance matrix descriptors were highly influential on their activity. nih.gov This suggests that the spatial arrangement and connectivity of atoms are critical. In the context of this compound, a QSAR model might reveal that increasing the bulk of the substituent at the 1-position (the cyclopentyl group) negatively impacts activity, while the presence of a hydrogen bond donor (the amine group) is essential.

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective. nih.govresearchgate.net These models generate contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to either increase or decrease biological activity. nih.gov

Hypothetical 3D-QSAR Guidance for Modifying this compound:

| Feature | Favorable Region | Unfavorable Region | Potential Modification |

| Steric | A small, sterically favored region near the 5-methyl group. | A large, sterically disfavored region around the cyclopentyl group. | Replace the cyclopentyl group with a smaller cycloalkyl or a linear alkyl chain. |

| Electrostatic | A region of positive electrostatic potential near the 3-amine group. | A region of negative electrostatic potential near the pyrazole ring nitrogen. | Maintain the primary amine for hydrogen bonding; avoid introducing electron-withdrawing groups on the pyrazole ring. |

| Hydrophobic | A hydrophobic region accommodating the cyclopentyl group. | A hydrophilic region near the amine group. | Introduce more hydrophobic substituents on the cyclopentyl ring if it enhances binding; ensure the amine group remains available for polar interactions. |

By interpreting these models, medicinal chemists can make informed decisions on how to modify the structure of this compound to design new compounds with potentially improved therapeutic properties. For example, if a QSAR model for a particular kinase target indicated that a smaller, more polar group at the 1-position would be beneficial, the cyclopentyl group could be replaced with a cyclopropyl (B3062369) or a methoxyethyl group. Similarly, if the model highlighted the importance of an additional hydrogen bond, the amine group could be further functionalized.

Chemical Reactivity, Derivatization, and Functionalization of 1 Cyclopentyl 5 Methyl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System

The pyrazole ring in 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is activated towards electrophilic attack by the powerful electron-donating effect of the C-3 amino group. Resonance structures indicate a significant increase in electron density at the C-4 position, making it the primary site for electrophilic aromatic substitution. researchgate.net The N-1 and C-5 positions are already substituted, and the C-3 position bears the amino group, directing incoming electrophiles to the C-4 carbon.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield 4-halo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine derivatives. These halogenated intermediates are valuable for further functionalization, particularly in metal-catalyzed cross-coupling reactions.

Nitration: Under carefully controlled conditions, nitration using nitric acid and a sulfuric acid catalyst could introduce a nitro group at the C-4 position. The resulting 4-nitro derivative can be subsequently reduced to afford a 3,4-diaminopyrazole.

Sulfonation: Reaction with fuming sulfuric acid could lead to the corresponding 4-sulfonic acid derivative.

The reactivity of the pyrazole ring is heavily influenced by the reaction conditions. In strongly acidic media, the pyridine-like nitrogen (N-2) can become protonated, which deactivates the ring towards electrophilic attack. nih.govarkat-usa.org Therefore, reaction conditions must be optimized to favor substitution on the carbon framework.

Nucleophilic Reactions Involving the Amine Functionality

The exocyclic primary amino group at the C-3 position is a key nucleophilic center, readily participating in a variety of chemical transformations. chim.itresearchgate.net Its reactivity is characteristic of aromatic amines and allows for extensive derivatization.

Key reactions involving the amine group include:

Acylation and Sulfonylation: The amine reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. For instance, reaction with sulfamoyl chloride can produce the corresponding sulfamide, a functional group known to be a zinc-binding moiety in enzyme inhibitors. tandfonline.com

Condensation with Carbonyls: It can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These imines can be stable compounds or serve as intermediates that can be reduced, for example with sodium borohydride, to yield secondary amines in a one-pot reductive amination process. mdpi.com

Diazotization: In acidic conditions, treatment with sodium nitrite (B80452) can convert the primary amine into a pyrazolediazonium salt. arkat-usa.org These salts are versatile intermediates that can undergo various coupling reactions (e.g., with active methylene (B1212753) compounds) to form azo dyes or be converted into other functional groups. arkat-usa.org

Table 1: Representative Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent | Product Type | Reference Analogy |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)acetamide | researchgate.net |

| Sulfonylation | Tosyl Chloride | N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide | tandfonline.com |

| Reductive Amination | Benzaldehyde, then NaBH₄ | N-benzyl-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | mdpi.com |

| Diazotization | NaNO₂, HCl | 1-cyclopentyl-5-methyl-1H-pyrazole-3-diazonium chloride | arkat-usa.org |

Cycloaddition Reactions and Annulation Strategies

In these reactions, this compound acts as a 1,3-binucleophile. The reaction is initiated by the nucleophilic attack of the exocyclic amino group (C-3 amine) onto one of the electrophilic centers of a partner molecule, followed by cyclization through the pyridine-like N-2 ring nitrogen.

A prominent example is the reaction with β-dicarbonyl compounds or their equivalents (e.g., β-ketoesters, malonaldehyde derivatives). This condensation reaction typically proceeds under thermal or acid-catalyzed conditions and leads directly to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a scaffold of significant interest in medicinal chemistry. researchgate.net The substituents on the resulting pyrimidine (B1678525) ring are determined by the choice of the 1,3-dielectrophilic partner.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of this compound. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds.

Two main strategies can be envisioned:

Coupling of a Halogenated Derivative: As mentioned in section 5.1, the pyrazole can be halogenated at the C-4 position. The resulting 4-halo-aminopyrazole can then serve as a substrate in a variety of well-established cross-coupling reactions, such as:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 4-amino-substituted pyrazoles.

Chan-Lam Coupling: Copper-catalyzed coupling of the exocyclic amine with boronic acids can also be used for N-arylation. chim.it

Direct C-H Activation: More advanced methods involve the direct functionalization of C-H bonds, avoiding the need for a pre-functionalization step. For instance, copper-catalyzed oxidative homocoupling of 5-aminopyrazoles has been reported to produce pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H or C-H/C-H bonds. mdpi.com Rhodium catalysts have also been employed for C-H activation and cascade annulation reactions in similar heterocyclic systems. nih.gov

Synthesis of Advanced Pyrazole-Containing Scaffolds utilizing this compound as a Building Block

The reactivity described in the preceding sections establishes this compound as a versatile synthon for constructing more complex molecular architectures. Its ability to act as a binucleophile is particularly valuable for the one-pot synthesis of fused ring systems. researchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines (as discussed in 5.3) is a prime example. By reacting the aminopyrazole with various β-dicarbonyl compounds, a library of substituted pyrazolo[1,5-a]pyrimidines can be generated. Similarly, reaction with α,β-unsaturated carbonyl compounds bearing a leaving group can lead to other fused systems like pyrazolo[3,4-b]pyridines. researchgate.net These scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds. nih.govnih.gov

Table 2: Synthesis of Fused Scaffolds from this compound

| Reactant Partner | Resulting Scaffold | General Reaction Type | Reference Analogy |

|---|---|---|---|

| Acetylacetone (a 1,3-diketone) | Pyrazolo[1,5-a]pyrimidine | Condensation/Annulation | nih.govresearchgate.net |

| Ethyl Acetoacetate (a β-ketoester) | Pyrazolo[1,5-a]pyrimidin-one | Condensation/Annulation | researchgate.net |

| Malononitrile Dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) | Pyrazolo[3,4-b]pyridine | Condensation/Annulation | researchgate.net |

| Self-coupling (oxidative) | Dipyrazole-fused Pyridazine/Pyrazine | Cu-catalyzed C-H/N-H coupling | mdpi.com |

Investigation of Ligand Binding Properties with Transition Metals (if applicable)

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. acs.org this compound possesses two potential coordination sites: the "pyridine-like" sp²-hybridized nitrogen atom at the N-2 position and the exocyclic amino group at the C-3 position.

Studies on similar aminopyrazole ligands have shown that coordination typically occurs through the more basic pyridine-like N-2 atom, allowing the compound to function as a monodentate ligand. doaj.orgresearchgate.net In some cases, it may act as a bidentate ligand, forming a chelate ring by coordinating through both the N-2 and the exocyclic amino nitrogen atoms. The flexible nature of the cyclopentyl group is unlikely to sterically hinder coordination at the adjacent N-2 position.

The formation of such complexes can influence the chemical and physical properties of both the metal ion and the ligand. These coordination compounds have applications in catalysis, materials science, and as potential therapeutic agents. nih.gov

Table 3: Potential Coordination Complexes

| Transition Metal Ion | Potential Coordination Mode | Example Complex Formula (Hypothetical) | Reference Analogy |

|---|---|---|---|

| Zinc(II) | Monodentate (via N-2) | [Zn(C₉H₁₅N₃)₂(NCS)₂] | doaj.org |

| Copper(II) | Monodentate or Bidentate | [Cu(C₉H₁₅N₃)₂Cl₂] | researchgate.net |

| Cobalt(II) | Monodentate (via N-2) | [Co(C₉H₁₅N₃)₄(H₂O)₂]²⁺ | researchgate.net |

| Mercury(II) | Monodentate (via N-2) | (C₉H₁₆N₃)₂[Hg(SCN)₄] | doaj.org |

Biological Activity and Mechanistic Investigations of 1 Cyclopentyl 5 Methyl 1h Pyrazol 3 Amine and Its Analogs

In Vitro Enzymatic Assays and Inhibition Kinetics

Analogs of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine have been evaluated as potent enzyme inhibitors. A notable example is the investigation of pyrazole (B372694) derivatives as inhibitors of meprins, a family of zinc-dependent metalloproteases nih.gov. In these studies, enzymatic activity is typically measured using fluorogenic substrates, where the cleavage of the substrate by the enzyme results in a measurable increase in fluorescence. The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

For instance, structure-activity relationship (SAR) studies on 3,4,5-substituted pyrazoles revealed that certain derivatives exhibit high inhibitory activity against meprin α, with potency in the low nanomolar range nih.gov. While detailed kinetic studies (e.g., determining the inhibition constant, Ki, and the mechanism of inhibition) for a broad range of pyrazole amines are not extensively detailed in all public reports, such pyrazole-based compounds have been identified as promising lead structures for developing selective enzyme inhibitors nih.gov. Other related pyrazole structures have been investigated as dual inhibitors of c-Met and Ron kinases, which are implicated in cancer, demonstrating the therapeutic potential of this scaffold against critical enzymatic targets nih.gov.

Receptor Binding Studies and Selectivity Profiling

Selectivity profiling is a critical step in drug discovery to minimize off-target effects. This involves screening a compound against a panel of different receptors and enzymes. For pyrazole-based inhibitors of meprin α and β, studies have focused on modulating substituents on the pyrazole core to achieve selectivity between the two isoforms nih.gov. Similarly, the development of pyrazole-containing kinase inhibitors often involves extensive selectivity screening against a broad panel of kinases to ensure the compound preferentially binds to its intended target, such as c-Met/Ron, over other structurally similar kinases nih.gov. This process is essential for developing compounds with a clean biological profile.

Cellular Target Identification and Pathway Modulation

Identifying the cellular targets of a compound and understanding how it modulates signaling pathways is key to elucidating its mechanism of action. For pyrazole analogs that inhibit enzymes like meprins or kinases, the primary cellular targets are these enzymes themselves nih.govnih.gov. Inhibition of these targets can have significant downstream effects on cellular processes.

For example, c-Met and Ron are receptor tyrosine kinases that, upon activation, trigger intracellular signaling cascades involved in cell proliferation, migration, and survival. A pyrazole-based dual inhibitor can block these pathways, making it a potential therapeutic agent for cancers where these kinases are overactive nih.gov. Pyrazole derivatives are known to interact with and modulate multiple biochemical pathways, contributing to their diverse biological activities, which can range from anti-inflammatory to antimicrobial effects evitachem.com. The specific pathways modulated by this compound would depend on its specific cellular targets, which can be inferred from studies on its close analogs.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the pyrazole scaffold, extensive SAR exploration has been conducted by systematically modifying various parts of the molecule.

The N1-substituent on the pyrazole ring is a critical determinant of biological activity. In the case of this compound, the cyclopentyl group plays a significant role in defining the molecule's interaction with its biological target.

In studies of pyrazole-based meprin α inhibitors, replacing a phenyl group with a cyclopentyl moiety resulted in a compound with similar high inhibitory activity nih.gov. This suggests that a bulky, non-aromatic group at this position is well-tolerated and can effectively occupy the binding pocket of the enzyme. The exploration of different cycloalkyl groups is a common strategy in optimizing lead compounds.

| Analog Compound Reference | N1-Substituent | Relative Inhibitory Activity against Meprin α | Citation |

|---|---|---|---|

| 7a | Phenyl | High (Low Nanomolar) | nih.gov |

| 14a (analog) | Methyl | Decreased | nih.gov |

| 14b (analog) | Benzyl | Decreased | nih.gov |

| 14c | Cyclopentyl | High (Similar to Phenyl) | nih.gov |

The substitution pattern on the pyrazole core itself is another key area for SAR studies. Modifications at positions 3, 4, and 5 can dramatically influence potency and selectivity. Research on meprin inhibitors involved exploring different structural modifications at positions 1, 3, and 5 of the pyrazole core, leading to the identification of highly potent pan-meprin inhibitors as well as selective meprin α inhibitors nih.gov. The introduction of acidic moieties, for instance, was found to increase activity against meprin β, although it did not necessarily improve selectivity over meprin α in that particular scaffold nih.gov. The synthesis of various pyrazole derivatives often involves creating intermediates with functional groups like carboxylic acids or esters, which can then be further modified to explore a wide chemical space mdpi.comgoogle.comsigmaaldrich.com.

The amine group at the 3-position of the pyrazole ring is a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives with modulated biological activities. Common derivatization strategies include the formation of amides, sulfonamides, and secondary or tertiary amines through reactions like reductive amination mdpi.com.

| Starting Material | Reaction Type | Resulting Functional Group | Potential Impact on Activity | Citation |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Reductive Amination with p-methoxybenzaldehyde | N-(4-methoxybenzyl) secondary amine | Creates building blocks for bioactive compounds | mdpi.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Sulfonamidation with 4-methylbenzenesulfonyl chloride | N-Tosylbenzenesulfonamide | Incorporates sulfonamide group, a common pharmacophore | mdpi.com |

| Aminopyrazole analog | Reaction with methanesulfonyl chloride | Methanesulfonamide | Led to potent c-Met/Ron kinase inhibition | nih.gov |

Pre-clinical In Vitro Models for Investigating Biological Effects

The biological effects of pyrazole analogs are frequently investigated using a variety of pre-clinical in vitro models, including cell line studies and reporter assays. These models are instrumental in elucidating the cellular and molecular mechanisms through which these compounds exert their effects.

Cell Line Studies:

Studies on analogs of this compound, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, have demonstrated notable antiproliferative effects in cancer cell lines. nih.gov For instance, the efficacy of these compounds in inhibiting the proliferation of breast cancer cells has been evaluated using various assays. nih.gov These assays help in quantifying the impact of the compounds on cell viability and growth.

Commonly employed cell-based assays for evaluating the in vitro activity of pyrazole analogs include:

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

Trypan Blue Exclusion Assay: This method is used to count viable cells, as viable cells with intact membranes exclude the trypan blue dye.

[3H] Thymidine Incorporation Assay: This assay measures the rate of DNA synthesis, and thus cell proliferation, by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA. nih.gov

DNA Fragmentation Analysis: This technique is used to detect apoptosis, or programmed cell death, which is characterized by the cleavage of DNA into smaller fragments. nih.gov

The following interactive table summarizes the types of in vitro assays used in studies of pyrazole analogs and their purposes.

| Assay Type | Purpose | Cell Line Example | Finding for Analogs |

| MTT Assay | Measures cell viability and metabolic activity. | MCF-7 (Breast Cancer) | Certain analogs exhibit growth inhibitory effects. nih.gov |

| Trypan Blue Exclusion | Counts viable cells to assess cytotoxicity. | VERO (Normal Kidney Cells) | Used to assess selectivity for cancer cells over normal cells. nih.gov |

| [3H] Thymidine Incorporation | Quantifies DNA synthesis and cell proliferation. | MCF-7 (Breast Cancer) | Some analogs show inhibition of cell proliferation. nih.gov |

| DNA Fragmentation Analysis | Detects apoptosis (programmed cell death). | MCF-7 (Breast Cancer) | Indicates that some analogs may induce apoptosis. nih.gov |

Reporter Assays:

Reporter assays are another critical tool for investigating the molecular mechanisms of pyrazole derivatives. These assays are designed to monitor the activation or inhibition of specific signaling pathways or the activity of a particular protein. For example, a luciferase reporter gene assay can be used to determine if a compound acts as an antagonist to a specific receptor. While specific reporter assay data for this compound is not available, this methodology is commonly used for analogous compounds to identify their molecular targets.

Mechanistic Studies in Animal Models

Target Engagement:

For pyrazole analogs, target engagement studies in animal models aim to confirm that the compound binds to its intended molecular target in vivo. For example, in studies of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrazoles, X-ray co-crystallization studies have been used to confirm that these compounds interact with the ATP binding pocket of their target proteins. nih.gov While this is an in vitro technique, the confirmation of a binding mode provides a strong rationale for in vivo target engagement. In animal models, target engagement can be assessed by measuring downstream effects that are known to be regulated by the target.

Biomarker Modulation:

Biomarker modulation studies in animal models assess the physiological response to a compound by measuring changes in specific biomarkers. For some 5-aminopyrazole derivatives, in vivo anti-inflammatory activity has been evaluated using the carrageenan-induced rat paw edema assay. nih.gov In this model, a reduction in paw edema following administration of the compound serves as a biomarker for its anti-inflammatory effect. nih.gov

The following interactive table outlines examples of mechanistic studies in animal models for pyrazole analogs.

| Study Type | Animal Model | Analog Class | Finding |

| Anti-inflammatory Activity | Rat | 5-Aminopyrazoles | Certain analogs exhibited significant edema inhibition, indicating modulation of inflammatory biomarkers. nih.gov |

| Antitumor Activity | Mouse (Xenograft) | Pyrazolo[3,4-d]pyrimidines | Analogs were shown to reduce tumor growth, suggesting engagement with cancer-related targets in vivo. nih.gov |

It is important to reiterate that the findings presented above are for analogs of this compound. Further research is required to determine the specific biological activities and mechanistic profiles of this particular compound.

Potential Applications and Utility in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The aminopyrazole moiety within 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is a highly versatile functional group, rendering the entire molecule a crucial precursor for constructing a variety of complex organic structures. nih.govbiosynth.comresearchgate.net The presence of both a nucleophilic amino group and the pyrazole (B372694) ring's inherent reactivity allows for its participation in numerous chemical transformations. mdpi.com

A significant application of aminopyrazoles is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. nih.govnih.govmdpi.com These bicyclic structures are of great interest due to their diverse biological activities. The synthesis typically involves the condensation reaction of an aminopyrazole with a suitable 1,3-dielectrophilic compound. For instance, the reaction of 3-aminopyrazoles with α,β-unsaturated ketones can yield pyrazolo[1,5-a]pyrimidines through a [3+3] annulation, a process that can be catalyzed by various means, including Cu(II) salts. mdpi.com

While specific studies on the synthesis of pyrazolo[1,5-a]pyrimidines using this compound are not extensively documented, the general reactivity of aminopyrazoles provides a strong indication of its potential in this area. The reaction of various 3-aminopyrazoles with different ketones has been shown to produce a range of substituted pyrazolo[1,5-a]pyrimidines.

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis from Aminopyrazoles and Ketones This table presents data for analogous compounds to illustrate the synthetic potential of this compound.

| Aminopyrazole Reactant | Ketone Reactant | Product | Yield (%) | Reference |

| 3-Amino-5-methylpyrazole (B16524) | Acetophenone | 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine | 85 | mdpi.com |

| 3-Amino-5-phenylpyrazole | Cyclohexanone | 2-Phenyl-5,6,7,8-tetrahydro-pyrazolo[1,5-a]quinazoline | 78 | mdpi.com |

| 3-Amino-5-(4-chlorophenyl)pyrazole | Propiophenone | 7-Methyl-2-(4-chlorophenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine | 82 | mdpi.com |

Integration into Polymer and Supramolecular Chemistry

The field of polymer and supramolecular chemistry often utilizes molecules with specific functionalities to create large, ordered structures with unique properties. mdpi.com Pyrazole derivatives, including those with amine functionalities, have been explored for their potential in these areas. mdpi.com The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor, facilitating the formation of supramolecular assemblies.

A study on BODIPY dyes extended with pyrazole-based motifs demonstrated the formation of distinct J- and H-aggregates through hydrogen-bonding interactions. uab.cat This highlights the potential of the pyrazole moiety to direct the self-assembly of molecules into well-defined supramolecular polymers. While this research did not specifically use this compound, the fundamental principles of hydrogen bonding and molecular recognition are applicable. The cyclopentyl group could further influence the packing and morphology of such supramolecular structures.

Use in Catalyst Design and Ligand Development

The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. rsc.org Pyrazole-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including cross-coupling and polymerization. researchgate.netnih.gov

The coordination of a pyrazole ligand to a metal center can significantly influence the metal's catalytic activity. researchgate.net For instance, pyrazole ligands have been shown to enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. researchgate.net This effect is attributed to a cooperative activation mechanism between titanium centers bridged by the pyrazole ligand. researchgate.net

Furthermore, pyrazole-tethered phosphine (B1218219) ligands have been developed and shown to be effective in palladium-catalyzed Suzuki coupling and amination reactions. nih.gov Although direct catalytic applications of this compound are not widely reported, its structural features suggest its potential to form stable and effective metal complexes for various catalytic transformations. The cyclopentyl substituent could provide steric bulk, which can be a crucial factor in controlling the selectivity of a catalytic reaction.

Potential in Dye and Pigment Chemistry

Pyrazole derivatives have a long history of use in the dye and pigment industry due to their ability to form brightly colored azo compounds. researchgate.net The general method for producing pyrazole-based azo dyes involves the diazotization of an aminopyrazole followed by coupling with a suitable coupling component, often an active methylene (B1212753) compound or a phenol. nih.govnih.gov

Research has shown that pyrazole azo dyes can be used to dye various textile fabrics, including polyester, nylon, and cellulose (B213188) acetate, exhibiting good fastness properties. researchgate.netnih.gov The color of the resulting dye can be tuned by varying the substituents on the pyrazole ring and the nature of the coupling component. researchgate.net For example, a study on novel pyrazole azo dyes synthesized from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate demonstrated a range of colors and confirmed their potential for use in light color paints. nih.gov

While specific azo dyes derived from this compound are not prominent in the literature, its structure is well-suited for the synthesis of such colorants. The cyclopentyl and methyl groups would likely influence the shade and properties of the resulting dyes.

Table 2: Color Properties of Azo Dyes Derived from an Analogous Aminopyrazole This table presents data for azo dyes derived from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate to illustrate the potential of this compound in dye chemistry. nih.gov

| Coupling Component | λmax (nm) | Color in Acrylic Resin |

| Acetylacetone | 435 | Yellow |

| Ethyl acetoacetate | 440 | Yellow-Orange |

| Dimedone | 455 | Orange |

| Barbituric acid | 480 | Red-Orange |

Applications in Agrochemical Research as a Synthetic Precursor

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial herbicides and fungicides containing this heterocyclic ring. nih.gov Aminopyrazoles, such as this compound, serve as valuable precursors for the synthesis of these biologically active compounds. mdpi.comnih.gov

Research has demonstrated that the derivatization of the amino group of pyrazoles can lead to compounds with significant herbicidal or fungicidal activity. For instance, the synthesis of pyrazole isothiocyanates has yielded compounds with potent herbicidal effects against various weeds. mdpi.com Similarly, the introduction of disulfide moieties to 1-methyl-1H-pyrazol-5-amine has resulted in derivatives with strong antifungal and antibacterial properties. researchgate.net

A study on novel 1H-pyrazole-5-carboxylic acid derivatives showed that some of these compounds exhibit good insecticidal activity against aphids. nih.gov Another study focused on optimizing the herbicidal activity of quinclorac (B55369) by incorporating a 3-methyl-1H-pyrazol-5-yl moiety, leading to a compound with excellent efficacy against barnyard grass. These examples underscore the potential of this compound as a starting material for the development of new and effective agrochemicals. The lipophilic cyclopentyl group could potentially enhance the uptake and translocation of the resulting pesticide within the target organism.

Emerging Research Directions and Future Perspectives for 1 Cyclopentyl 5 Methyl 1h Pyrazol 3 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 1-cyclopentyl-5-methyl-1H-pyrazol-3-amine is likely to be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical production. nih.gov Traditional methods for pyrazole (B372694) synthesis often involve hazardous reagents and solvents. researchgate.net Emerging sustainable strategies for pyrazole derivatives, which could be adapted for this specific compound, include:

"On Water" Synthesis: Performing reactions in water as a solvent is a highly desirable green approach. For pyrazoles, cyclization reactions of diketones with hydrazine (B178648) derivatives have been successfully demonstrated "on water," often eliminating the need for toxic catalysts and simplifying product purification. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasonication can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net These techniques have been effectively employed for the synthesis of various pyrazole derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient. nih.gov Developing an MCR for this compound could streamline its synthesis, minimizing waste and operational complexity. researchgate.net

Recyclable Catalysts: The use of heterogeneous or recyclable catalysts is a cornerstone of sustainable chemistry. nih.gov Future synthetic routes could employ solid-supported catalysts or organocatalysts that can be easily recovered and reused, reducing waste and cost.

| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis |

| "On Water" Synthesis | Reduced use of toxic organic solvents, simplified workup, improved safety profile. rsc.org |

| Microwave/Ultrasound Assistance | Faster reaction rates, higher yields, lower energy consumption. researchgate.net |

| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, operational simplicity. nih.gov |

| Recyclable Catalysts | Decreased catalyst waste, lower production costs, enhanced process sustainability. nih.gov |

Exploration of New Biological Targets and Pathways

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, particularly in the realm of oncology and inflammatory diseases. mdpi.comnih.govorientjchem.org Future research on this compound will likely focus on screening it against a variety of biological targets to uncover novel therapeutic activities.

Kinase Inhibition: A significant body of research highlights the potential of pyrazole derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.comnih.gov Potential kinase targets for this compound could include:

p38 MAP Kinase: Inhibitors of p38 have shown promise in treating inflammatory conditions. nih.gov

Akt (Protein Kinase B): As a key node in cell survival pathways, Akt is a major target in cancer therapy. mdpi.com

FLT3 and VEGFR2: These kinases are involved in angiogenesis and the proliferation of cancer cells, particularly in hematological malignancies. acs.org

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in various cancers, making its inhibition a key therapeutic strategy. nih.govnih.gov

The diverse biological activities of pyrazole derivatives suggest that this compound could also be investigated for its potential as an antimicrobial, antiviral, or neuroprotective agent. orientjchem.orgresearchgate.net

Integration into Fragment-Based Drug Discovery or PROTAC Modulators (Focus on mechanistic insights)

Beyond traditional high-throughput screening, this compound is a prime candidate for more advanced drug discovery platforms.

Fragment-Based Drug Discovery (FBDD): The relatively small and rigid structure of the pyrazole core makes it an ideal starting point for FBDD. In this approach, small molecular fragments are screened for weak binding to a biological target. Promising fragments can then be elaborated and optimized to develop high-affinity ligands. The cyclopentyl and methyl groups on the pyrazole ring of the title compound provide vectors for chemical modification, allowing for the systematic exploration of chemical space around the core scaffold.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. mdpi.commdpi.com This technology offers a powerful way to eliminate disease-causing proteins. Given that pyrazole-based ligands have been successfully incorporated into inhibitors for various kinases, this compound could serve as a warhead for a novel PROTAC. By attaching a linker and an E3 ligase-binding moiety to this pyrazole scaffold, researchers could potentially create a PROTAC that selectively degrades a target protein, offering a new therapeutic modality. nih.govcas.org The key mechanistic insight would be to demonstrate the formation of a stable ternary complex between the target protein, the pyrazole-based PROTAC, and the E3 ligase. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification in Complex Mixtures (Research contexts)

As research into the biological activities and potential applications of this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification in complex matrices, such as biological fluids and tissues, will become critical.

Future research in this area could focus on:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity and specificity. Developing a validated LC-MS/MS method will be essential for pharmacokinetic and metabolism studies.

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS Imaging: This technique allows for the visualization of the spatial distribution of drugs and their metabolites in tissue sections, providing valuable information on drug targeting and tissue penetration. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), will be crucial for the unambiguous structural elucidation of the compound and its potential metabolites. nih.gov These techniques are also invaluable for studying the conformational dynamics and interactions of the molecule with its biological targets.